molecular formula C14H8F3NO B8168421 5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine

5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B8168421
M. Wt: 263.21 g/mol
InChI Key: QSYKBVZOBNFGAG-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine is a compound that features a pyridine ring substituted with an ethynyl group at the 5-position and a trifluoromethoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid or ester with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the selection of appropriate solvents and purification methods is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoromethoxy group can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the trifluoromethoxy group, resulting in different electronic properties.

    5-Ethynyl-2-phenylpyridine: Similar structure but without the trifluoromethoxy group, affecting its reactivity and binding properties.

    2-(Trifluoromethoxy)phenylpyridine: Lacks the ethynyl group, leading to different chemical behavior.

Uniqueness

5-Ethynyl-2-(2-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both the ethynyl and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-ethynyl-2-[2-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c1-2-10-7-8-12(18-9-10)11-5-3-4-6-13(11)19-14(15,16)17/h1,3-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYKBVZOBNFGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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